molecular formula C8H6Cl3NO B3373271 2',3',4'-TRICHLOROACETANILIDE CAS No. 99310-47-1

2',3',4'-TRICHLOROACETANILIDE

Cat. No.: B3373271
CAS No.: 99310-47-1
M. Wt: 238.5 g/mol
InChI Key: LOQQPVJIFHAQCW-UHFFFAOYSA-N
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Description

2',4',5'-Trichloroacetanilide (CAS: 23627-24-9) is an organochlorine compound with the molecular formula C₈H₆Cl₃NO and a molar mass of 238.5 g/mol. It features three chlorine atoms at the 2', 4', and 5' positions of the aniline ring (Figure 1). Key properties include:

  • Melting Point: 186–188°C (predicted: 186–188°C ; experimental: 189°C ).
  • Density: 1.505 g/cm³ (predicted) vs. 1.69 g/cm³ (crystalline form) .
  • Optical Properties: Transparent in visible/UV regions (up to 310 nm), making it suitable for nonlinear optical (NLO) applications .
  • Safety: Requires precautions against dust inhalation and skin/eye contact (S22, S24/25) .

Properties

IUPAC Name

N-(2,3,4-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQQPVJIFHAQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403534
Record name Acetamide, N-(2,3,4-trichlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99310-47-1
Record name Acetamide, N-(2,3,4-trichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3',4'-TRICHLOROACETANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’-TRICHLOROACETANILIDE typically involves the chlorination of acetanilide. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 2’,3’,4’-TRICHLOROACETANILIDE may involve a continuous flow reactor to maintain consistent reaction conditions and yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Types of Reactions:

    Oxidation: 2’,3’,4’-TRICHLOROACETANILIDE can undergo oxidation reactions to form corresponding chlorinated quinones.

    Reduction: Reduction of this compound can lead to the formation of partially or fully dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Chlorinated quinones.

    Reduction: Dechlorinated acetanilide derivatives.

    Substitution: Various substituted acetanilides depending on the nucleophile used.

Scientific Research Applications

2’,3’,4’-TRICHLOROACETANILIDE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,3’,4’-TRICHLOROACETANILIDE involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physical Properties
Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Applications/Properties References
2',4',5'-Trichloroacetanilide Cl at 2', 4', 5' (aniline) C₈H₆Cl₃NO 238.5 186–189 NLO crystals, thermal stability
2,2,2-Trichloroacetanilide Cl at 2,2,2 (acetyl group) C₈H₆Cl₃NO 238.5 Not reported Reduces to 2,2-dichloroacetanilide
2'-Chloroacetanilide Cl at 2' (aniline) C₈H₈ClNO 169.6 Not reported Synthetic intermediate
2,2,2-Trichloro-3'-(trifluoromethyl)acetanilide Cl (acetyl) + CF₃ (3', aniline) C₉H₅Cl₃F₃NO 306.5 Not reported High lipophilicity, potential agrochemical use
2-(4-Chloro-2-methylphenoxy)-3'-(trifluoromethyl)acetanilide Phenoxy + CF₃ substituents C₁₆H₁₃ClF₃NO₂ 343.7 Not reported Likely herbicide/pesticide candidate

Reactivity and Functional Differences

Used in NLO crystal growth due to its transparency and dendritic crystal morphology . Reactivity influenced by electron-withdrawing Cl groups on the aromatic ring, enhancing resistance to electrophilic substitution .

2,2,2-Trichloroacetanilide :

  • Undergoes selective reduction with Vanadium(II) to form 2,2-dichloroacetanilide, contrasting with coupling reactions seen in aralkyl halides .
  • Reaction kinetics are sensitive to water content, with anhydrous conditions yielding complex rate laws .

2'-Chloroacetanilide: A mono-chlorinated precursor for synthesizing chloroaniline derivatives (e.g., 2-chloroaniline hydrochloride) . Lower molecular weight and reduced steric hindrance compared to tri-substituted analogues.

Fluorinated Derivatives (e.g., ): The addition of trifluoromethyl (-CF₃) or phenoxy groups increases lipophilicity and bioactivity, making these compounds candidates for agrochemicals .

Discrepancies and Limitations

  • Melting Point Variation : The reported melting point of 2',4',5'-trichloroacetanilide differs between sources (186–188°C vs. 189°C ), likely due to experimental conditions or crystal purity.
  • Data Gaps: Limited information exists for the exact 2',3',4'-trichloroacetanilide isomer, suggesting the available evidence pertains to other substitution patterns.

Biological Activity

2',3',4'-Trichloroacetanilide, also known as N-(2,4,5-trichlorophenyl)acetamide, is a synthetic organic compound characterized by its unique structure featuring three chlorine atoms on the phenyl ring. This compound has garnered attention in various fields, particularly in biological research due to its potential biological activities and applications in agrochemicals and pharmaceuticals.

  • Molecular Formula : C8H6Cl3N
  • Molecular Weight : Approximately 232.49 g/mol
  • Structural Features : The presence of three chlorine atoms significantly influences the compound's chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents (chlorine atoms) can enhance the compound's binding affinity and selectivity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved in its mechanism of action.

Case Studies and Research Findings

  • Antimicrobial Activity :
    Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Toxicological Studies :
    Toxicological assessments have classified trichloroacetanilides as potentially hazardous. For example, studies indicate that related compounds can be toxic if ingested or if they come into contact with skin . This highlights the need for careful handling and further investigation into their safety profiles.
  • Enzyme Interaction Studies :
    Investigations into the interactions of trichloroacetanilides with various enzymes have suggested that these compounds may inhibit certain enzymatic pathways, potentially leading to therapeutic applications . However, specific studies focusing solely on this compound remain limited.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2',4',5'-TrichloroacetanilideThree chlorine atoms on phenyl ringExhibits broader biological activity
N-(2,4-dichlorophenyl)-2-chloroacetamideTwo chlorine atoms on phenyl ringLess potent herbicidal activity
N-chloro-N-(2,4,5-trichlorophenyl)-acetamideChlorine atom on nitrogenEnhanced stability with potential activity
N-(phenyl)-acetamideNo chlorine substitutionsServes as a baseline for comparison

Research Gaps and Future Directions

Despite the promising indications regarding the biological activity of this compound, there remains a significant gap in comprehensive studies specifically targeting this compound. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level.
  • In Vivo Studies : Evaluating the biological effects in living organisms to assess therapeutic potential.
  • Environmental Impact Assessments : Investigating the ecological consequences of trichloroacetanilides in agricultural settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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